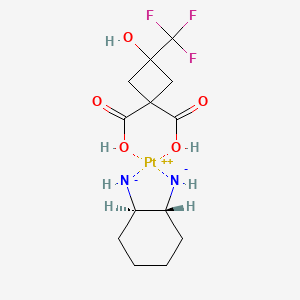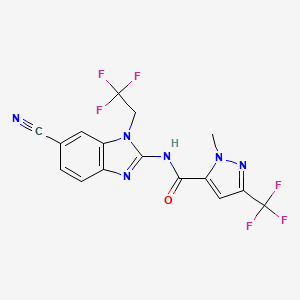
Antitrypanosomal agent 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitrypanosomal agent 11 is a compound designed to combat trypanosomiasis, a disease caused by protozoan parasites of the genus TrypanosomaThe compound has shown promising results in inhibiting the growth of Trypanosoma brucei, the causative agent of the disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 11 involves multiple steps, starting with the condensation of suitable precursors to form the core structure. This is followed by various functionalization reactions to introduce specific groups that enhance its antitrypanosomal activity. Common reagents used in these reactions include ammonium thiocyanates, benzylidene acetones, and suitable amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions: Antitrypanosomal agent 11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing groups to enhance its biological activity.
Reduction: Removal of oxygen-containing groups to modify its chemical properties.
Substitution: Replacement of specific atoms or groups to improve its efficacy
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified biological activity .
科学的研究の応用
Antitrypanosomal agent 11 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat trypanosomiasis and other parasitic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of antitrypanosomal agent 11 involves the inhibition of key enzymes and pathways essential for the survival of Trypanosoma brucei. It targets enzymes such as trypanothione reductase and pteridine reductase 1, disrupting the parasite’s redox balance and leading to its death .
類似化合物との比較
Melarsoprol: An arsenic-based compound used to treat late-stage trypanosomiasis.
Nifurtimox: A nitrofuran derivative used in combination therapy for trypanosomiasis.
Pentamidine: A diamidine compound used for early-stage trypanosomiasis.
Uniqueness: Antitrypanosomal agent 11 is unique due to its high selectivity and low toxicity compared to other antitrypanosomal agents. It has shown promising results in preclinical studies, with a good safety profile and efficacy in animal models .
特性
分子式 |
C16H10F6N6O |
|---|---|
分子量 |
416.28 g/mol |
IUPAC名 |
N-[6-cyano-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H10F6N6O/c1-27-11(5-12(26-27)16(20,21)22)13(29)25-14-24-9-3-2-8(6-23)4-10(9)28(14)7-15(17,18)19/h2-5H,7H2,1H3,(H,24,25,29) |
InChIキー |
XSWSJFPJUAUNER-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=NC3=C(N2CC(F)(F)F)C=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)



![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)
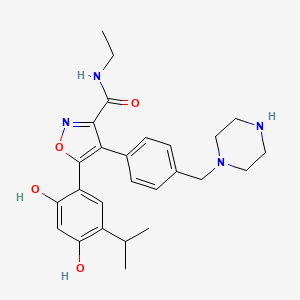


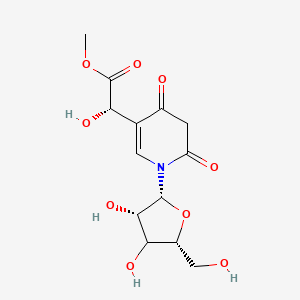
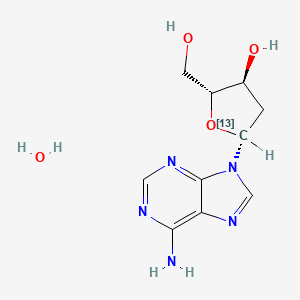
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
